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molecular formula C8H7NOS B163663 Thieno[2,3-b]pyridin-2-ylmethanol CAS No. 131337-81-0

Thieno[2,3-b]pyridin-2-ylmethanol

Cat. No. B163663
M. Wt: 165.21 g/mol
InChI Key: XLUKSWZEEAGBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04939140

Procedure details

Thieno[2,3-b]pyridine-2-carboxaldehyde (1.63 g) prepared according to J. Het. Chem. 355 (1974) was dissolved in ethanol (20 ml) and to the solution was added sodium borohydride (0.19 g). After 30 minutes the solution was evaporated to dryness and the residue extracted with methylene chloride (50 ml). The organic extract was washed with water (2×25 ml), the extract dried and then evaporated to obtain 2-hydroxymethylthieno[2,3-b]pyridine (1.40 g) as an amber oil. 'HNMR (CDCl3,60 MHz): 4.9 (s, 1H), 6.3 (s, 1H), 6.9 s, 1H), 7.1 (m, 1H), 7.8 (m, 1H), 8.4 (m, 1H). This product was dissolved in a solution of pyridine (2 ml) in methylene chloride (20 ml) and to the resulting solution was added methane sulfonyl chloride (1.14 g). Upon stirring overnight at room temperature, the solution was poured onto ice water (25 ml). The methylene chloride layer was separated, washed with water (2×10 ml) and then dried and evaporated. The residue was purified by chromatography on silica gel with a mixture of methylene chloride-ethyl acetate (9:1) as eluant to obtain the title compound (0.76 g; m.p. 47°-49° C.).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[CH:10]=[O:11].[BH4-].[Na+]>C(O)C>[OH:11][CH2:10][C:2]1[S:1][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
S1C(=CC=2C1=NC=CC2)C=O
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the solution was evaporated to dryness
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with methylene chloride (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water (2×25 ml)
CUSTOM
Type
CUSTOM
Details
the extract dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=2C(=NC=CC2)S1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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